N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-3-2-4-16(9-13)24-12-18(23)22-19-21-11-17(25-19)10-14-5-7-15(20)8-6-14/h2-9,11H,10,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBGLFOJKOCRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Post-Functionalization
The Hantzsch thiazole synthesis is a classical approach for constructing 1,3-thiazole rings. For this compound, the method involves:
- Thioureide Formation : Reacting 4-chlorobenzylamine with carbon disulfide in ethanol to form 1-(4-chlorobenzyl)thiourea.
- Cyclization : Treating the thiourea with α-bromo-3-methylphenoxyacetone in dimethylformamide (DMF) at 80°C for 12 hours. This step forms the thiazole ring and introduces the 3-methylphenoxy moiety.
- Amidation : Hydrolyzing the intermediate ester (if present) using 5N NaOH, followed by coupling with 2-(3-methylphenoxy)acetyl chloride in dichloromethane with triethylamine.
Key Data :
Direct Coupling via Carbodiimide-Mediated Amidation
This method prioritizes modular assembly using pre-formed thiazole amines:
- Thiazole Amine Synthesis :
- Acid Chloride Preparation :
- Coupling Reaction :
Key Data :
One-Pot Tandem Synthesis
A streamlined approach minimizes isolation steps:
- Simultaneous Thiazole and Acetamide Formation :
Key Data :
Optimization and Comparative Analysis
Solvent and Catalyst Effects
Temperature and Reaction Time
- Cyclization at 80°C for 12 hours balances yield and purity. Higher temperatures (>100°C) degrade the thiazole ring.
- Coupling reactions achieve completion within 6 hours at 25°C.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated thiazole rings.
Substitution: Derivatives with substituted benzyl groups.
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives are recognized for their diverse biological activities, including significant antimicrobial effects. N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide has been evaluated for its efficacy against various bacterial strains.
Antibacterial Evaluation:
A study assessed the antibacterial activity of this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits promising antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research has shown that thiazole derivatives can inhibit the growth of various cancer cell lines.
Cytotoxicity Evaluation:
In a comparative study, the compound exhibited cytotoxic effects on human cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
| This Compound | MCF7 | 1.75 |
The IC50 values suggest that this compound is a promising candidate for further development as an anticancer agent due to its effectiveness against breast cancer cells.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps:
- Formation of Thiazole Ring: Utilizing Hantzsch thiazole synthesis.
- Substitution Reactions: Introducing the 4-chlorophenyl group through nucleophilic substitution.
- Amide Bond Formation: Reacting the thiazole derivative with acetic anhydride under basic conditions.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.
Mechanism of Action
The mechanism of action of N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)acetamide
- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide
- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
Uniqueness
N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its activity and selectivity compared to other similar compounds .
Biological Activity
N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide is a compound of significant interest in pharmacology due to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C23H22ClN3O2S
- Molecular Weight : 432.9 g/mol
The presence of the thiazole ring and the chlorophenyl group contributes to its biological activity, particularly in cancer treatment and modulation of inflammatory responses.
Research indicates that compounds containing thiazole moieties exhibit various mechanisms of action, including:
- Inhibition of Cell Proliferation : Thiazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Modulation of Enzyme Activity : Some thiazole compounds act as enzyme inhibitors, affecting pathways involved in tumor growth and inflammation.
- Interaction with Receptors : The compound may interact with specific receptors like TRPV3 (Transient Receptor Potential Vanilloid 3), which is implicated in pain modulation and inflammatory responses .
Anticancer Activity
This compound has demonstrated notable anticancer properties. Several studies have reported its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | |
| HT29 (colon cancer) | <10 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups such as methyl increases cytotoxicity, while halogen substitutions enhance activity against specific cell lines.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Case Studies
-
Study on Antitumor Activity :
A study conducted on various thiazole derivatives, including this compound, showed significant inhibition of tumor growth in vivo models. The study highlighted the compound's ability to induce apoptosis in tumor cells through caspase activation . -
Inflammation Modulation :
In a clinical setting, a derivative similar to this compound was tested for its anti-inflammatory effects on patients with chronic inflammatory diseases. Results indicated a reduction in inflammatory markers and improved patient outcomes .
Q & A
Q. Q: What are the standard protocols for synthesizing N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide, and how are reaction conditions optimized?
A: The synthesis typically involves coupling 2-amino-5-(4-chlorobenzyl)thiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, followed by reaction with 3-methylphenol under controlled conditions. Key steps include:
- Dropwise addition of chloroacetyl chloride to the thiazole derivative in dioxane at 20–25°C .
- Recrystallization from ethanol-DMF mixtures to purify the product .
- Monitoring reaction progress via Thin Layer Chromatography (TLC) and adjusting pH to minimize side reactions .
Advanced Synthesis Optimization
Q. Q: How can researchers resolve low yields during the final coupling step of this compound?
A: Low yields often stem from incomplete activation of intermediates or competing side reactions. Methodological improvements include:
- Using anhydrous solvents (e.g., dry acetone) and inert atmospheres to suppress hydrolysis .
- Optimizing stoichiometric ratios (e.g., 1.5:1 molar excess of chloroacetyl chloride) and refluxing in dimethylformamide (DMF) with potassium carbonate to enhance nucleophilic substitution .
- Employing high-resolution mass spectrometry (HRMS) to identify byproducts and refine purification protocols .
Basic Structural Characterization
Q. Q: Which spectroscopic techniques are most effective for confirming the structure of this compound?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the thiazole ring, acetamide linkage, and substituent positions:
- ¹H NMR : Signals at δ 7.2–7.4 ppm confirm the 4-chlorophenyl group, while δ 2.3 ppm corresponds to the 3-methylphenoxy methyl group .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-O-C stretch of phenoxy group) validate key functional groups .
Advanced Spectral Data Contradictions
Q. Q: How should researchers address discrepancies in NMR data for the thiazole moiety?
A: Discrepancies may arise from tautomerism or solvent effects. Strategies include:
- Comparing experimental data with computed spectra (e.g., using Gaussian software) to identify dominant tautomers .
- Repeating experiments in deuterated DMSO to stabilize specific conformations and suppress dynamic effects .
- Cross-referencing with X-ray crystallography data (if available) for unambiguous assignment .
Basic Pharmacological Profiling
Q. Q: What in vitro assays are recommended for preliminary bioactivity screening of this compound?
A: Standard assays include:
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorometric methods) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
- Antimicrobial screening : Agar diffusion assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Mechanistic Studies
Q. Q: How can researchers elucidate the mechanism of action for observed anticancer activity?
A: Advanced approaches include:
- Molecular docking : Simulating binding interactions with targets like EGFR or tubulin using AutoDock Vina .
- Transcriptomic analysis : RNA-seq profiling of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or cell cycle arrest) .
- SAR studies : Modifying the 3-methylphenoxy or chlorophenyl groups to correlate structural features with bioactivity .
Data Contradiction Analysis
Q. Q: How should conflicting results in bioactivity between similar derivatives be resolved?
A: Contradictions often arise from subtle structural differences. Mitigation strategies include:
- Conducting X-ray crystallography to compare binding modes of active vs. inactive analogs .
- Validating assay conditions (e.g., pH, serum concentration) to ensure consistency .
- Performing meta-analyses of published data to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing cytotoxicity) .
Advanced Crystallography and Stability
Q. Q: What challenges arise in crystallizing this compound for X-ray diffraction studies?
A: Challenges include low solubility and polymorphism. Solutions involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
